3-amino-N-(3-ethoxypropyl)benzamide
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Overview
Description
3-amino-N-(3-ethoxypropyl)benzamide is an organic compound with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . It is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-ethoxypropyl)benzamide typically involves the reaction of 3-aminobenzamide with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-ethoxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-amino-N-(3-ethoxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-ethoxyethyl)benzamide
- 3-amino-N-(4-ethoxybutyl)benzamide
- 3-amino-N-(3-methoxypropyl)benzamide
Uniqueness
3-amino-N-(3-ethoxypropyl)benzamide is unique due to its specific ethoxypropyl side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
3-amino-N-(3-ethoxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-8-4-7-14-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,2,4,7-8,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFFZCAAISNMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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